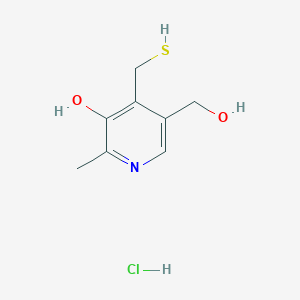

4-Mercaptopyridoxin hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526970. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

5-(hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-5-8(11)7(4-12)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIHSOCCTSYTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CS)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152591 | |

| Record name | 3-Pyridinemethanol, 5-hydroxy-4-(mercaptomethyl)-6-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-26-1 | |

| Record name | 3-Pyridinemethanol, 5-hydroxy-4-(mercaptomethyl)-6-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Mercaptopyridoxin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinemethanol, 5-hydroxy-4-(mercaptomethyl)-6-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99R6SN7A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Mercaptopyridoxin Hydrochloride and Its Analogues

Established Synthetic Routes to 4-Mercaptopyridoxin Hydrochloride

While direct and extensively documented synthetic routes for this compound are not prevalent in the literature, its synthesis can be envisioned through the strategic functionalization of the pyridoxine (B80251) core at the 4-position. The existing literature on modifying this specific position provides a foundation for a plausible synthetic pathway.

Stereoselective Synthesis of Pyridoxine Thiol Analogues

The introduction of a thiol group at the 4-position of pyridoxine necessitates a stereocontrolled approach to maintain the desired biological activity. While the direct stereoselective synthesis of 4-mercaptopyridoxine is not explicitly detailed, the synthesis of related 4-substituted analogs offers significant insights. A key intermediate for such modifications is 4-amino-4-norpyridoxol, which has been synthesized through an unconventional photochemical rearrangement of pyridoxal (B1214274) oxime. nih.gov This amino-substituted analog serves as a versatile precursor for introducing various functionalities at the 4-position.

Another approach involves the transformation of 3,α⁵-O-dibenzylpyridoxal into 3,α⁵-O-dibenzylpyridoxamide. A subsequent Hoffman reaction on this amide yields the corresponding 3,5-blocked 4-amino derivative. nih.gov This method provides a protected intermediate that allows for selective manipulation of the 4-position.

A plausible route to a 4-thiol analog could involve a modified Sandmeyer reaction on 4-amino-4-norpyridoxol to introduce a bromo group at the 4-position, yielding the 4-bromo analogue. nih.gov This 4-bromo derivative can then potentially undergo nucleophilic substitution with a thiol-containing reagent to introduce the desired mercapto group. The final deprotection and conversion to the hydrochloride salt would yield the target compound.

Table 1: Proposed Synthetic Route to this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Pyridoxal | Hydroxylamine | Pyridoxal oxime |

| 2 | Pyridoxal oxime | Photochemical rearrangement | 4-Amino-4-norpyridoxol |

| 3 | 4-Amino-4-norpyridoxol | NaNO₂, HBr (Modified Sandmeyer) | 4-Bromo-4-norpyridoxol |

| 4 | 4-Bromo-4-norpyridoxol | Sodium hydrosulfide (B80085) (NaSH) or similar thiolating agent | 4-Mercapto-4-norpyridoxol |

| 5 | 4-Mercapto-4-norpyridoxol | HCl | This compound |

Optimizing Reaction Conditions for Yield and Purity in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. In the proposed synthesis of this compound, each step requires careful control of parameters.

For the photochemical rearrangement of pyridoxal oxime, the wavelength of light, solvent, and reaction time are critical factors that influence the yield of 4-amino-4-norpyridoxol. nih.gov Similarly, in the modified Sandmeyer reaction, the temperature, concentration of reagents, and the choice of copper catalyst can significantly impact the efficiency of converting the amino group to a bromo group. nih.gov

The subsequent nucleophilic substitution to introduce the thiol group is a critical step. The choice of the thiolating agent (e.g., NaSH, thiourea (B124793) followed by hydrolysis), solvent, and temperature will determine the success of the reaction and minimize the formation of side products such as disulfides. The use of a non-nucleophilic base may be required to facilitate the reaction.

Finally, the purification of the final product, likely through recrystallization or chromatography, is essential to obtain this compound of high purity.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Reaction Step | Key Parameters to Optimize | Potential Challenges |

| Photochemical Rearrangement | Wavelength, solvent, reaction time, concentration | Low yields, formation of byproducts |

| Modified Sandmeyer Reaction | Temperature control, reagent concentration, catalyst | Diazonium salt instability, side reactions |

| Nucleophilic Substitution | Thiolating agent, solvent, temperature, base | Disulfide formation, incomplete reaction |

| Purification | Recrystallization solvent, chromatography conditions | Product instability, difficulty in separation |

Synthesis of Mercaptopyridoxine Derivatives and Analogues

The synthesis of various derivatives and analogs of mercaptopyridoxine allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Conjugation Chemistry for Mercaptopyridoxine Derivatives

The thiol group in 4-mercaptopyridoxine is an excellent handle for conjugation to other molecules, such as peptides, polymers, or targeting ligands. Thiol-maleimide chemistry is a widely used and efficient method for creating stable thioether bonds. The thiol group of a mercaptopyridoxine derivative can readily react with a maleimide-functionalized molecule under mild conditions.

Another common strategy is the formation of disulfide bonds. The thiol group can be oxidized to form a disulfide bridge with another thiol-containing molecule. This linkage is reversible under reducing conditions, which can be advantageous for drug delivery applications.

Furthermore, the thiol group can undergo S-alkylation with various electrophiles to introduce a wide range of substituents. This allows for the synthesis of a diverse library of mercaptopyridoxine derivatives with different physicochemical properties. The synthesis of 5'-β-glycoconjugates of pyridoxine using Koenigs-Knorr conditions demonstrates the feasibility of attaching carbohydrate moieties to the pyridoxine scaffold, a strategy that could be adapted for mercapto derivatives. fao.org

Development of Novel Pyridoxine Analogues with Sulfur-Containing Moieties

Research has focused on synthesizing novel pyridoxine analogs with sulfur-containing groups at various positions to explore their biological potential. An efficient synthesis of 6-substituted sulfur-containing derivatives of pyridoxine has been achieved through the reaction of various thiols with chlorinated derivatives of 6-hydroxymethylpyridoxine. mdpi.com This approach involves the selective activation of the hydroxymethyl group at the 6-position, followed by nucleophilic substitution with sulfur nucleophiles. mdpi.com

The synthesis of these thioethers was achieved by first preparing mono-, bis-, and tris(chlorine) derivatives of 6-methyl-2,3,4-tris(hydroxymethyl)pyridin-5-ol. mdpi.com The reaction of these chlorinated intermediates with a variety of thiols yielded the corresponding sulfur-containing pyridoxine derivatives. mdpi.com This methodology highlights the versatility of using activated hydroxymethyl groups as sites for introducing sulfur moieties.

Advanced Synthetic Techniques and Optimization

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis and optimization of this compound and its analogs. Flow chemistry, for instance, can offer improved control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity, especially for reactions involving unstable intermediates like diazonium salts.

Computational chemistry and modeling can be employed to predict the reactivity of intermediates and to design more efficient synthetic routes. By understanding the electronic and steric properties of the molecules involved, it is possible to select optimal reagents and conditions to achieve the desired transformations.

Catalytic Approaches in Mercaptopyridoxine Synthesis

The introduction of a thiol group at the 4-position of the pyridoxine backbone is a key transformation in the synthesis of 4-Mercaptopyridoxin. Catalytic methods offer efficient and selective routes to achieve this, moving beyond classical stoichiometric reactions.

One potential catalytic approach involves the thionation of a 4-hydroxypyridoxine derivative. While direct catalytic thionation of such systems is not extensively documented, the use of Lawesson's reagent in the thionation of similar heterocyclic carbonyl compounds, including pyridones, is well-established. nih.gov The reaction typically involves the conversion of a carbonyl group to a thiocarbonyl group. For the synthesis of 4-Mercaptopyridoxin, a precursor such as 4-pyridoxolactone (B1195392) could be a suitable starting material. The catalytic cycle would involve the activation of the lactone carbonyl group by the catalyst, followed by sulfur transfer from a thionating agent. Transition metal complexes, known for their catalytic activity in a variety of organic transformations, could potentially be employed to facilitate this reaction under milder conditions and with higher selectivity compared to stoichiometric reagents.

Another plausible catalytic strategy is the nucleophilic aromatic substitution (SNAr) on a 4-halopyridoxine derivative. In this scenario, a suitable starting material would be a pyridoxine molecule halogenated at the 4-position. The displacement of the halide with a sulfur nucleophile, such as sodium hydrosulfide or a protected thiol, can be catalyzed by transition metals like palladium or copper. These catalysts are known to facilitate cross-coupling reactions, forming carbon-sulfur bonds with high efficiency. The choice of catalyst, ligands, and reaction conditions would be crucial to optimize the yield and prevent side reactions.

The following table summarizes potential catalytic approaches for the synthesis of 4-Mercaptopyridoxine.

| Catalytic Approach | Precursor | Potential Catalyst | Key Transformation |

| Catalytic Thionation | 4-Pyridoxolactone | Transition Metal Complex / Lawesson's Reagent (catalytic amounts) | C=O to C=S conversion |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Halopyridoxine | Palladium or Copper complexes | C-X to C-S bond formation |

It is important to note that further research is required to develop and optimize specific catalytic systems for the efficient and selective synthesis of this compound.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of pharmaceuticals is of paramount importance to minimize environmental impact and enhance sustainability. The production of this compound can benefit significantly from the adoption of such principles.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. irjmets.comclockss.orgnih.gov In the context of this compound synthesis, microwave irradiation could be applied to several steps. For instance, the thionation reaction using Lawesson's reagent or the catalytic SNAr reaction could potentially be accelerated under microwave conditions. nih.gov The efficient heating provided by microwaves can lead to faster reaction rates and may allow for the use of less harsh reaction conditions or even solvent-free reactions, thereby reducing waste. thieme-connect.de

Biocatalysis:

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govnih.gov For the synthesis of 4-Mercaptopyridoxin, a biocatalytic approach could involve the use of an enzyme capable of introducing a thiol group or a precursor to it. While a specific enzyme for the direct thiolation of pyridoxine at the 4-position has not been identified, the vast diversity of microbial enzymes suggests that screening or protein engineering could lead to the development of a suitable biocatalyst. For instance, enzymes involved in sulfur metabolism or those capable of catalyzing C-S bond formation could be explored. A chemoenzymatic strategy, combining chemical synthesis with a key enzymatic step, could also be a viable green route. nih.gov

Use of Greener Solvents and Reagents:

A core principle of green chemistry is the use of safer solvents and reagents. In the synthesis of this compound, traditional organic solvents could be replaced with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids. The choice of a greener solvent would depend on the specific reaction step. For the final hydrochloride salt formation, the use of aqueous hydrochloric acid is inherently a greener option compared to generating HCl gas in an organic solvent. Furthermore, exploring alternatives to potentially hazardous reagents, such as developing catalytic systems to replace stoichiometric thionating agents, aligns with green chemistry goals.

The table below outlines the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Alternative Energy Sources | Microwave-assisted reactions | Reduced reaction times, higher yields, less solvent usage. irjmets.comclockss.org |

| Biocatalysis | Enzymatic introduction of thiol group | High selectivity, mild reaction conditions, reduced waste. nih.govnih.gov |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions | Reduced environmental impact and improved safety. |

| Atom Economy | Catalytic approaches over stoichiometric reagents | Maximizes the incorporation of all materials used in the process into the final product. |

| Design for Degradation | Not directly applicable to synthesis, but to the lifecycle of the compound. | - |

| Real-time analysis for Pollution Prevention | In-process monitoring of reactions | Minimizes byproduct formation and optimizes reaction conditions. |

| Inherently Safer Chemistry for Accident Prevention | Use of less hazardous reagents and reaction conditions | Reduces the potential for chemical accidents. |

By integrating these catalytic and green chemistry strategies, the synthesis of this compound can be made more efficient, selective, and environmentally responsible, paving the way for more sustainable pharmaceutical production.

Biochemical Interactions and Mechanisms of Action

Enzyme Interaction Studies of 4-Mercaptopyridoxin Hydrochloride

This compound, as a derivative of vitamin B6, is anticipated to interact with enzymes that utilize pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor. nih.govmdpi.com These enzymes are involved in over 140 different biochemical reactions, primarily related to amino acid metabolism. mdpi.comnih.gov The introduction of a thiol (mercapto) group in the 4-position of the pyridine (B92270) ring, in place of the typical hydroxylmethyl group of pyridoxine (B80251), creates a structural analogue that can modulate enzyme activity.

Alternatively, it could act as an irreversible inhibitor. This form of inhibition occurs when the inhibitor forms a strong, often covalent, bond with the enzyme, permanently inactivating it. sps.nhs.uk The thiol group is a reactive nucleophile and could potentially form such bonds with residues in the enzyme's active site.

Table 1: Potential Mechanisms of Enzyme Activity Modulation

| Modulation Type | Interaction Mechanism | Effect on Enzyme |

|---|---|---|

| Competitive Inhibition | The compound binds reversibly to the enzyme's active site, competing with the natural substrate (PLP). | Reduces enzyme activity; can be overcome by increasing substrate concentration. |

| Irreversible Inhibition | The compound forms a stable, covalent bond with the enzyme, often at the active site. | Permanently inactivates the enzyme; activity cannot be restored by increasing substrate concentration. |

| Allosteric Modulation | The compound binds to a site other than the active site, inducing a conformational change that alters enzyme activity. | Can either inhibit or, less commonly, enhance enzyme activity. |

Characterization of Ligand-Enzyme Binding Sites

The characterization of how a ligand like this compound binds to an enzyme is crucial for understanding its mechanism of action. This typically involves identifying the specific amino acid residues within the enzyme that interact with the ligand. nih.gov For vitamin B6-dependent enzymes, the binding site is tailored to accommodate the pyridine ring and the 5'-phosphate group of PLP. mdpi.com

The binding of this compound to such a site would be influenced by its unique structural features. The pyridine ring would likely engage in similar interactions as the natural cofactor, but the 4-mercapto group would form different types of bonds compared to the standard 4-hydroxymethyl or 4-formyl groups of other B6 vitamers. The thiol group could participate in hydrogen bonding or, more significantly, form disulfide bonds with cysteine residues within the binding pocket. Computational modeling and structural biology techniques like X-ray crystallography are used to visualize and analyze these interactions at an atomic level. nih.gov Such analyses can reveal the precise orientation of the inhibitor within the binding site and identify the key interactions that stabilize the enzyme-ligand complex. nih.gov

Investigation of Biochemical Pathway Modulation by this compound

The metabolism of vitamin B6 is a critical "salvage pathway" that interconverts various dietary forms of the vitamin (pyridoxine, pyridoxal, and pyridoxamine) into the universally required coenzyme, pyridoxal 5'-phosphate (PLP). mdpi.com This pathway involves several key enzymes, including pyridoxal kinase and pyridoxine/pyridoxamine (B1203002) 5'-phosphate oxidase. mdpi.comnih.gov

A mercaptopyridoxine derivative can perturb this pathway at several points:

Competition for Kinases: 4-Mercaptopyridoxin could act as a substrate or an inhibitor for pyridoxal kinase, the enzyme that phosphorylates vitamin B6 forms. mdpi.com If it is phosphorylated, it would consume ATP and produce a modified, potentially inhibitory, cofactor. If it acts as an inhibitor, it would prevent the phosphorylation of natural B6 vitamers, leading to a deficiency of PLP.

Inhibition of Oxidase: The conversion of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP is catalyzed by PNP oxidase. nih.govmdpi.com A phosphorylated derivative of 4-mercaptopyridoxin could potentially bind to and inhibit this oxidase, blocking the final and essential step in PLP synthesis.

By interfering with these enzymatic steps, mercaptopyridoxine derivatives can effectively lower the intracellular concentration of functional PLP, thereby impacting all the metabolic pathways that depend on it, including amino acid synthesis and degradation. nih.govnih.gov

Table 2: Vitamin B6 Salvage Pathway and Potential Interference Points

| Step | Enzyme | Function | Potential Perturbation by 4-Mercaptopyridoxin |

|---|---|---|---|

| 1. Uptake | Passive Diffusion | Absorption of non-phosphorylated B6 vitamers into the cell. wikipedia.org | Unlikely to be directly affected. |

| 2. Phosphorylation | Pyridoxal Kinase (PDXK) | Adds a phosphate (B84403) group to pyridoxine, pyridoxal, and pyridoxamine. mdpi.com | Competitive inhibition, preventing phosphorylation of natural vitamers, or being an alternative substrate, depleting ATP. |

| 3. Oxidation | PNP Oxidase (PNPO) | Converts PNP and PMP to the active coenzyme PLP. nih.govmdpi.com | Inhibition by the phosphorylated form of the mercapto-derivative, blocking PLP synthesis. |

| 4. Catabolism | Aldehyde Oxidase | Converts pyridoxal to the excretable 4-pyridoxic acid. mdpi.comwikipedia.org | The thiol group may resist oxidation, potentially altering the catabolic profile. |

Role in Thiol-Disulfide Exchange Processes

The presence of a mercapto (thiol) group (-SH) on the pyridoxine structure allows this compound to participate in thiol-disulfide exchange reactions. nih.gov This is a common biochemical reaction where a thiol group attacks a disulfide bond (-S-S-), resulting in a new disulfide bond and a new thiol. nih.gov

This reactivity is central to the function of many proteins and antioxidant systems. For example, proteins with cysteine residues can form intramolecular or intermolecular disulfide bonds that are critical for their structure and function. 4-Mercaptopyridoxin could potentially react with these protein disulfide bonds, altering the protein's conformation and activity. The reaction involves the deprotonated form of the thiol, the thiolate anion (RS-), which acts as a potent nucleophile. nih.gov This process is reversible and highly dependent on the local redox environment and pH. nih.gov

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing chemical reactions within a cell. nih.gov This balance is crucial for normal cell signaling and function, and it is maintained by a network of antioxidant molecules and enzymes, many of which are thiol-based, such as glutathione (B108866) and thioredoxin. nih.govnih.gov

Molecular Mechanisms of Biological Activity

Elucidation of Receptor Binding and Activation Profiles

Currently, there is no publicly available scientific literature that characterizes the receptor binding and activation profiles of this compound. Research in this area would typically involve a series of in vitro experiments to identify which, if any, receptors the compound binds to. Standard methodologies include radioligand binding assays, where a labeled form of the compound or a known ligand is used to determine binding affinity (Kd) and receptor density (Bmax).

Furthermore, functional assays would be necessary to determine the nature of the interaction, i.e., whether the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator. Such studies are foundational to understanding the pharmacological effects of a new chemical entity. The absence of this data for this compound means its specific molecular targets and the functional consequences of its binding remain unknown.

Analysis of Protein-Ligand Interaction Dynamics

A detailed analysis of the protein-ligand interaction dynamics of this compound is contingent upon the initial identification of its protein targets. Once a target is identified, computational and experimental methods can be employed to understand the specifics of the interaction. Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural data of the compound bound to its target protein.

Molecular dynamics simulations could then be used to explore the stability of the protein-ligand complex, the conformational changes induced by binding, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that govern the association. Without any identified protein targets for this compound, this level of analysis cannot be performed.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophores and structural motifs within 4-Mercaptopyridoxin hydrochloride is the first step in understanding its interaction with biological targets.

The structure of this compound, a derivative of vitamin B6, presents several functional groups that are crucial for its biological function. The pyridoxine (B80251) core, with its hydroxyl and hydroxymethyl substituents, provides a fundamental scaffold. However, it is the modification at the 4-position that introduces unique properties.

The introduction of a mercapto (-SH) group at the 4-position of the pyridoxine ring is a critical modification. While direct studies on this compound are limited, research on other 4-substituted pyridoxine analogs provides valuable insights. For instance, studies on 4-amino and 4-bromo analogues of pyridoxol have demonstrated that substituents at this position significantly influence biological activity. A study on these analogues revealed that the 4-bromo derivative exhibited moderate inhibitory activity against mouse mammary adenocarcinoma cells, whereas the 4-amino analogue was inactive. nih.gov This suggests that the electronic and steric properties of the substituent at the 4-position play a crucial role in determining the compound's biological effects.

The mercapto group, being a potent nucleophile and a metal chelator, is expected to confer specific biological activities. Thiol-containing compounds are known to participate in various biological processes, including antioxidant defense and enzyme inhibition. The presence of the mercapto group in this compound likely enables it to interact with biological targets through covalent bond formation or by chelating metal ions essential for enzyme function.

The hydroxyl groups at the 3- and 5-positions, along with the hydroxymethyl group at the 5-position, are also vital. These groups can participate in hydrogen bonding interactions with biological receptors, contributing to the binding affinity and specificity of the molecule.

| Functional Group | Position | Potential Role in Biological Activity |

| Mercapto (-SH) | 4 | Nucleophilic attack, metal chelation, covalent bonding |

| Hydroxyl (-OH) | 3 | Hydrogen bonding, receptor interaction |

| Hydroxymethyl (-CH2OH) | 5 | Hydrogen bonding, spatial orientation |

| Pyridine (B92270) Ring | - | Core scaffold, aromatic interactions |

The three-dimensional arrangement of atoms in a molecule, its stereochemistry and conformation, can have a profound impact on its biological activity. For this compound, the rotational freedom around the single bonds, particularly the C4-S bond and the C5-C5' bond, allows the molecule to adopt various conformations.

The specific conformation that the molecule adopts upon binding to its biological target is crucial for its activity. The spatial orientation of the mercapto group relative to the pyridine ring and the other substituents will dictate its ability to interact with specific amino acid residues in a receptor's binding pocket. While specific conformational analysis of this compound is not extensively documented, the principles of stereochemistry suggest that only a particular range of conformations will be biologically active. The hydrochloride salt form also influences the molecule's solubility and ionization state, which can affect its absorption and distribution.

Computational Approaches in SAR/QSAR for this compound

In the absence of extensive experimental data, computational methods such as molecular docking, molecular dynamics simulations, and QSAR modeling serve as powerful tools to predict and understand the biological activity of compounds like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can be employed to identify potential biological targets and to visualize the binding interactions at the atomic level. Such studies on related pyridoxine derivatives have been performed. For instance, molecular docking studies of PA-824 with pyridoxine 5'-phosphate oxidase have been conducted to understand the binding interactions. walshmedicalmedia.comwalshmedicalmedia.com These studies can help in hypothesizing how this compound might interact with similar enzymes. The mercapto group would be of particular interest in these simulations, as its potential to form specific interactions, such as with cysteine residues or metal cofactors in an active site, can be explored.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target complex by simulating the movement of atoms over time. This provides insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built using a set of known molecules and their measured activities. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a statistical relationship can be established.

Design Principles for Novel this compound Analogues

The insights gained from SAR and QSAR studies provide a rational basis for the design of novel analogues of this compound with improved therapeutic properties. Key design principles would include:

Modification of the Mercapto Group: The reactivity and nucleophilicity of the thiol group can be fine-tuned by converting it into other sulfur-containing functionalities, such as thioethers or disulfides. This could modulate the compound's reactivity and pharmacokinetic profile.

Substitution on the Pyridine Ring: Introducing other substituents on the pyridine ring could enhance binding affinity and selectivity. For example, adding small alkyl or halogen groups could modulate the electronic properties and lipophilicity of the molecule.

Alteration of the Hydroxyl and Hydroxymethyl Groups: Esterification or etherification of the hydroxyl groups could be explored to create prodrugs with improved bioavailability. The synthesis of various pyridoxine derivatives with modifications at these positions has been reported, providing a basis for such explorations. researchgate.net

Bioisosteric Replacement: The mercapto group could be replaced by other bioisosteres, such as a hydroxyl, amino, or even a selenol group, to investigate the impact of different functional groups on activity. The synthesis of 4-amino and 4-bromo analogues has already demonstrated the feasibility of this approach. nih.gov

By systematically applying these design principles, it is possible to generate a library of novel analogues of this compound. Subsequent biological evaluation and computational analysis of these analogues would further refine the SAR and QSAR models, leading to a deeper understanding of this promising chemical scaffold and paving the way for the development of new and effective therapeutic agents.

Lead Compound Optimization Strategies Based on SAR Data

The journey from a promising lead compound to a viable drug candidate is paved with systematic structural modifications guided by Structure-Activity Relationship (SAR) data. SAR studies for derivatives related to the pyridoxine scaffold have provided valuable insights into the key structural features that govern their biological activity. While specific SAR data for 4-Mercaptopyridoxine hydrochloride is not extensively published, we can infer optimization strategies from studies on analogous structures, such as pyridoxal (B1214274) phosphate (B84403) and other substituted pyridines.

A crucial aspect of lead optimization is to enhance the potency and selectivity of the compound while maintaining favorable pharmacokinetic properties. For pyridoxine-related compounds, modifications at various positions of the pyridine ring have been shown to significantly impact their interaction with biological targets. For instance, in a study on pyridoxal phosphate derivatives as P2X1 receptor antagonists, alterations at the 4- and 5-positions of the pyridoxal moiety, as well as substitutions on an attached phenylazo ring at the 6-position, modulated the compound's potency. This suggests that for 4-Mercaptopyridoxine, the mercapto group at the 4-position is a key site for modification.

Optimization strategies would likely involve the synthesis and evaluation of a series of analogs where the thiol (-SH) group is modified. This could include the introduction of various alkyl or aryl thioethers, esters of the thiol group, or its oxidation to sulfoxides or sulfones. The goal of these modifications would be to explore the impact of steric bulk, electronics, and hydrogen bonding potential at this position on the target-binding affinity.

Furthermore, SAR studies on other heterocyclic compounds bearing a mercapto group have demonstrated the importance of this functional group in biological activity. For example, in a series of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives, substitutions on the pyrimidine (B1678525) ring and the mercapto group were crucial for their antagonist activity at the A3 adenosine (B11128) receptor. nih.gov This highlights the potential of a systematic exploration of substituents on the pyridoxine ring of 4-Mercaptopyridoxine to identify more potent and selective analogs.

The following table outlines potential lead optimization strategies based on inferred SAR from related compounds:

| Position of Modification | Type of Modification | Rationale |

| 4-Mercapto Group | Alkylation/Arylation (Thioethers) | To investigate the effect of steric bulk and lipophilicity on target interaction. |

| Acylation (Thioesters) | To explore the impact of introducing hydrogen bond acceptors and altering electronic properties. | |

| Oxidation (Sulfoxides, Sulfones) | To modify the electronic nature and hydrogen bonding capacity of the sulfur atom. | |

| 5-Hydroxymethyl Group | Esterification/Etherification | To alter polarity and potential for hydrogen bonding. |

| Phosphorylation | To mimic endogenous phosphates and potentially enhance target binding. | |

| 3-Hydroxy Group | Etherification | To probe the importance of this hydrogen bond donor. |

| 2-Methyl Group | Modification to other alkyl groups | To assess the steric requirements at this position. |

Rational Design of Modified Mercaptopyridoxine Derivatives

Rational drug design utilizes the understanding of a biological target's three-dimensional structure and the SAR of known ligands to design more potent and selective inhibitors. In the absence of a known specific target and its crystal structure for 4-Mercaptopyridoxine hydrochloride, rational design efforts would rely heavily on ligand-based approaches, drawing from the SAR data of related molecules and employing computational tools.

One approach is the creation of hybrid molecules that combine the pharmacophoric features of 4-Mercaptopyridoxine with those of other known bioactive scaffolds. For example, if the mercaptopyridine core is identified as a key pharmacophore, it could be appended to other molecular fragments known to interact with a target of interest.

Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic compounds provide a powerful tool for rational design. QSAR models mathematically correlate the structural properties of a series of compounds with their biological activity. For instance, a 3D-QSAR study on pyrazinopyridoindoles as antihistamines identified key biophoric sites and secondary sites that influence activity, such as hydrogen bond acceptors and donors, and hydrophobic and steric regions. nih.gov A similar approach could be applied to a series of synthesized 4-Mercaptopyridoxine derivatives to build a predictive QSAR model. This model would then guide the design of new analogs with potentially enhanced activity by suggesting optimal substituents at different positions of the molecule.

A hypothetical QSAR study on a series of 4-Mercaptopyridoxine derivatives might reveal the following relationships:

| Descriptor | Correlation with Activity | Implication for Rational Design |

| LogP (Lipophilicity) | Positive | Increasing lipophilicity at specific positions (e.g., via alkyl chains on the sulfur) may enhance activity, but must be balanced to maintain good pharmacokinetic properties. |

| Molecular Refractivity (Steric Bulk) | Negative at position 2 | Bulky substituents at the 2-position may be detrimental to binding, suggesting smaller groups are preferred. |

| Dipole Moment | Positive | Modifications that increase the overall dipole moment of the molecule could lead to stronger interactions with the target. |

| Hydrogen Bond Acceptor Count | Positive at position 4 | Introducing groups with hydrogen bond accepting capabilities on the mercapto substituent may improve target binding. |

Based on such a model, medicinal chemists could rationally design new derivatives with a higher probability of success, thereby reducing the trial-and-error nature of drug discovery. For example, if the model indicates that a bulky, electron-withdrawing group at the 4-position is beneficial, designers could synthesize analogs containing a trifluoromethylphenylthio group at that position. This data-driven approach is essential for the efficient development of novel therapeutic agents based on the 4-Mercaptopyridoxine scaffold.

Preclinical Research Methodologies and Applications

In Vivo Models for Investigating 4-Mercaptopyridoxin Hydrochloride Effects

Radiometabolite Analysis in Animal Studies for Metabolic Profiling

Understanding the metabolic pathway of this compound is fundamental to characterizing its pharmacokinetic profile. Radiometabolite analysis in animal models is a key technique used for this purpose. This process involves labeling the compound with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), to trace its transformation and excretion from the body.

The primary objective of these studies is to identify and quantify the metabolites of this compound in various biological matrices, typically plasma, urine, and feces. After administration of the radiolabeled compound to laboratory animals (commonly rats or monkeys), samples are collected over a time course. iaea.orgnih.gov The separation and analysis of the parent compound from its metabolites are most frequently achieved using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC). nih.govresearchgate.net

This analytical approach allows for the creation of a "metabolic profile," which illustrates the relative abundance of the parent compound and each metabolite over time. researchgate.net For a compound like this compound, potential metabolic pathways could involve oxidation of the thiol group, modifications to the pyridoxine (B80251) ring, or conjugation reactions that increase water solubility for excretion. The identification of major metabolites is crucial, as they may possess their own pharmacological or toxicological activity.

Alternative techniques to radio-HPLC, such as thin-layer chromatography (TLC), solid-phase extraction (SPE), and liquid-liquid extraction, can also be employed for radiometabolite analysis. iaea.orgnih.gov While these methods can be faster and less expensive, they may offer lower resolution compared to HPLC. iaea.org The choice of method often depends on the throughput requirements and the complexity of the metabolic profile. iaea.org A successful radiometabolite analysis provides essential information for understanding the compound's disposition and potential for drug-drug interactions. nih.gov

Table 1: Illustrative Radiometabolite Profile of this compound in Rat Plasma

| Time (hours) | Parent Compound (%) | Metabolite A (%) | Metabolite B (%) | Other Metabolites (%) |

| 1 | 85 | 10 | 3 | 2 |

| 4 | 60 | 25 | 8 | 7 |

| 8 | 35 | 40 | 15 | 10 |

| 12 | 15 | 50 | 20 | 15 |

| 24 | 5 | 45 | 25 | 25 |

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Preclinical Study Design and Evaluation

The design and execution of preclinical studies for compounds like this compound must adhere to rigorous standards to ensure the data is reliable and can support future clinical development. This involves adherence to established quality systems and the integration of modern computational techniques.

Good Laboratory Practice (GLP) refers to a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. kcasbio.comresearchgate.net For a compound such as this compound, any preclinical safety and toxicology studies intended to support an Investigational New Drug (IND) application with a regulatory agency like the FDA must be conducted in compliance with GLP regulations. kcasbio.comrochester.edu

The core principles of GLP encompass all aspects of a study, from its planning and performance to monitoring, recording, reporting, and archiving. rochester.edu This includes requirements for a suitable facility, properly maintained and calibrated equipment, and clearly defined roles and responsibilities for personnel. nih.gov A key component of GLP is the development of detailed study protocols and standard operating procedures (SOPs) that are strictly followed. kcasbio.com

Adherence to GLP ensures that the data generated from preclinical studies on this compound is of high quality and can be confidently used to make decisions about the compound's potential for further development. researchgate.net The robust documentation required by GLP provides a clear audit trail, allowing for the reconstruction of the study and verification of the results years later. rochester.eduresearchgate.net

Table 2: Key Areas of GLP Compliance in Preclinical Studies

| GLP Principle | Application to this compound Studies |

| Organization and Personnel | Clearly defined roles for study director, principal investigator, and technical staff. Documented training and qualifications. |

| Facilities | Appropriate housing for animal studies, separate areas for test article storage and analysis to prevent contamination. nih.gov |

| Equipment | Regular calibration and maintenance of all analytical instruments (e.g., HPLC, mass spectrometers) and animal monitoring equipment. |

| Standard Operating Procedures (SOPs) | Detailed, approved procedures for every routine task, from dose preparation to data collection and analysis. |

| Study Protocol | A comprehensive document outlining the objectives, methods, and materials for a specific study. |

| Data Recording and Reporting | Raw data is recorded directly, accurately, and legibly. The final report provides a complete and accurate account of the study. |

| Quality Assurance Unit (QAU) | An independent body that monitors the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations. |

Table 3: Examples of In Silico Predictions for this compound

| Predicted Property (ADME) | Illustrative Predicted Value/Outcome | Rationale for Importance |

| Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Low | Suggests the compound may have limited effects on the central nervous system. |

| CYP450 2D6 Inhibition | No | Reduces the likelihood of drug-drug interactions with other medications metabolized by this enzyme. |

| Aqueous Solubility | Moderate | Important for formulation and absorption. |

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available to exert its effect. |

This table is for illustrative purposes and does not represent actual computational data.

Analytical Method Development and Validation for 4 Mercaptopyridoxin Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and quantification of 4-Mercaptopyridoxin Hydrochloride from its potential impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the predominant technique, offering high resolution and sensitivity. Gas Chromatography (GC) may also have specific applications, particularly for volatile derivatives.

Reverse-phase HPLC (RP-HPLC) is a highly effective and widely used method for the analysis of water-soluble vitamins like pyridoxine (B80251) and its derivatives. unomaha.edujchps.com These methods are typically stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products, a crucial aspect of quality control. scispace.comimpactfactor.org

Several studies have detailed the development and validation of RP-HPLC methods for pyridoxine hydrochloride, which can be adapted for this compound. jchps.comresearchgate.net A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. jchps.comscispace.com For instance, a mobile phase of 0.015 M potassium dihydrogen phosphate (B84403) (pH adjusted to 3.0) and methanol (B129727) in a 70:30 ratio has been successfully used for the analysis of pyridoxine hydrochloride. jchps.com Another effective mobile phase is a mixture of ethanol, water, and acetic acid. unomaha.edujournaljsrr.com

Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm, 280 nm, or 290 nm. unomaha.edujchps.comscispace.com The choice of wavelength can be determined by scanning a standard solution of the compound across the UV spectrum. impactfactor.org The retention time for pyridoxine hydrochloride in various systems is typically short, often under 5 minutes, allowing for rapid analysis. jchps.com

The linearity of these methods is generally excellent, with correlation coefficients (r²) often exceeding 0.999 over a range of concentrations (e.g., 10-50 µg/mL). jchps.comresearchgate.net This indicates a direct and proportional relationship between the concentration of the analyte and the detector response. jchps.com The precision of these methods is demonstrated by low relative standard deviation (RSD) values for both intra-day and inter-day analyses, typically below 2%. jchps.comscispace.com Accuracy, often assessed through recovery studies, is generally found to be within 98-102%. jchps.com

Here is an interactive data table summarizing typical HPLC parameters for the analysis of pyridoxine hydrochloride, which can serve as a starting point for method development for this compound:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 (250 x 4.6 mm, 5 µm) jchps.com | C18 unomaha.edu | C18 (250 x 4.6 mm, 5 µm) scispace.com |

| Mobile Phase | 0.015 M KH2PO4 (pH 3.0) : Methanol (70:30) jchps.com | 19% Ethanol, 77% Water, 4% Acetic Acid unomaha.edu | 0.015 M 1-hexane sulphonic acid sodium salt (pH 3.0) : Methanol (Gradient) scispace.com |

| Flow Rate | 1.0 mL/min jchps.com | 1.0 mL/min unomaha.edu | 1.5 mL/min scispace.com |

| Detection | UV at 254 nm jchps.com | UV at 290 nm unomaha.edu | UV at 280 nm scispace.com |

| Injection Volume | 30 µL jchps.com | 20 µL unomaha.edu | Not Specified |

| Retention Time | ~3.5 min jchps.com | ~1.6 min unomaha.edu | ~19.9 min scispace.com |

Gas chromatography is another potential technique for the analysis of this compound, although it is generally less common than HPLC for non-volatile compounds. For the analysis of pyridoxine and its vitamers by GC, a derivatization step is often necessary to increase their volatility and thermal stability. nih.govoup.comoup.com This typically involves converting the polar functional groups, such as hydroxyl and amine groups, into less polar derivatives, for example, through acetylation with acetic anhydride. oup.com

The resulting acetylated derivatives can then be separated on a suitable GC column and detected. oup.com While specific GC methods for this compound are not documented, the principles applied to pyridoxine would be transferable. The thiol group in this compound would also likely require derivatization.

The combination of gas chromatography with mass spectrometry (GC-MS) is a particularly powerful tool, as it not only separates the components of a mixture but also provides structural information for their identification. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound, as well as for assessing its purity.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. youtube.com It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. youtube.com For this compound, MS can confirm its molecular weight and help to identify any impurities or degradation products by their respective mass-to-charge ratios.

Evolved gas analysis-ion attachment mass spectrometry has been used to study the thermal decomposition of pyridoxine, identifying degradation products such as pyridoxal (B1214274) and o-quinone methide. researchgate.net This highlights the utility of MS in understanding the stability of the pyridoxine structure. researchgate.net Furthermore, mass spectrometry is increasingly being used for the sensitive detection of monoclonal proteins in blood, demonstrating its high sensitivity for detecting specific molecules in complex matrices. nih.gov Techniques like CapQuant, which use mass spectrometry for the accurate and sensitive quantification of RNA caps, showcase the versatility of MS in quantitative analysis. nih.gov

The general process in a mass spectrometer involves ionizing the sample, separating the resulting ions based on their mass-to-charge ratio, and then detecting them. youtube.comyoutube.com The fragmentation pattern observed in the mass spectrum can serve as a "fingerprint" for the molecule, aiding in its identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

For pyridoxine hydrochloride, ¹H NMR and ¹³C NMR spectra have been well-documented. nih.govresearchgate.netchemicalbook.com The ¹H NMR spectrum of pyridoxine hydrochloride in D₂O shows distinct signals for the aromatic proton, the methyl group protons, and the methylene (B1212753) protons of the hydroxymethyl groups. researchgate.net Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule. researchgate.net

By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectra of this compound, its precise structure can be confirmed. The introduction of the mercapto group would lead to characteristic changes in the NMR spectrum compared to that of pyridoxine hydrochloride, particularly for the carbon and any attached protons at the position of substitution.

The following table presents hypothetical ¹H NMR data for this compound, based on the known spectrum of pyridoxine hydrochloride and the expected influence of a mercapto group.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | ~8.0 | Singlet |

| CH₂OH (at C5) | ~4.8 | Singlet |

| CH₂SH (at C4) | ~3.8 | Singlet |

| CH₃ | ~2.5 | Singlet |

Method Validation Parameters and Regulatory Compliance

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. chemicalbook.com Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for analytical method validation, such as ICH Q2(R2). nih.govresearchgate.netoup.com These guidelines outline the validation characteristics that need to be evaluated.

The core parameters for method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. oup.com For HPLC methods, this is often demonstrated by the separation of the main peak from all other peaks.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. oup.com This is typically evaluated by a linear regression analysis of the data. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. jchps.com

Accuracy: The closeness of the test results obtained by the method to the true value. oup.com It is often expressed as the percent recovery of a known amount of analyte added to a sample. jchps.com

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | The analyte peak should be well-resolved from impurity and excipient peaks. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 unomaha.edu |

| Accuracy (% Recovery) | Typically 98.0% to 102.0% jchps.com |

| Precision (RSD) | Not more than 2.0% jchps.comscispace.com |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

| Robustness | No significant change in results with small, deliberate variations in method parameters. |

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). unomaha.eduoup.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jchps.com

A comprehensive validation report, including the validation protocol and all supporting data, is a requirement for regulatory submissions. nih.gov

Studies on Accuracy, Precision, and Linearity of Analytical Methods

The validation of an analytical method for this compound would necessitate a thorough evaluation of its accuracy, precision, and linearity to ensure that the measurements are reliable and reproducible.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the analyte (this compound) spiked into a sample matrix. For the assay of a drug substance, accuracy should be determined over a specified range, for instance, by analyzing a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The results are expressed as the percentage recovery.

Precision of an analytical procedure expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is considered at three levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is typically evaluated by performing a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration.

Intermediate Precision: This expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.

Reproducibility: This assesses the precision between laboratories.

The precision is usually expressed as the relative standard deviation (RSD) of the series of measurements.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is demonstrated by evaluating the regression line from the plot of signal versus analyte concentration. The correlation coefficient (r), y-intercept, and slope of the regression line are determined. For this compound, a linear relationship would be established across a range of concentrations that are representative of those expected in routine analysis. A correlation coefficient close to 1 is indicative of a strong linear relationship.

While specific experimental data for this compound is not publicly available, the following table illustrates how typical results for linearity and precision might be presented for a hypothetical HPLC method.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Performance Data for this compound Analysis |

| Linearity | ||

| Range | Defined by the method's application | 10 - 150 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.995 | 0.999 |

| Precision (RSD%) | ||

| Repeatability (Intra-day) | RSD ≤ 2% | < 1.0% |

| Intermediate Precision (Inter-day) | RSD ≤ 2% | < 1.5% |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for the analysis of impurities in this compound. The determination of LOD and LOQ is often based on the standard deviation of the response and the slope of the calibration curve, as per the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often from the y-intercepts of regression lines or the standard deviation of blank measurements)

S = the slope of the calibration curve

Alternatively, they can be determined based on visual evaluation or signal-to-noise ratio. For instance, a signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 for the LOQ.

The following table provides an example of how LOD and LOQ values might be reported.

| Parameter | Method of Determination | Hypothetical Value for this compound |

| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Based on Signal-to-Noise Ratio (10:1) | 0.15 µg/mL |

Q & A

Q. What are the established protocols for synthesizing 4-Mercaptopyridoxin hydrochloride with high purity, and how can researchers verify intermediate stability?

- Methodological Answer : Synthesis typically involves thiolation of pyridoxine derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include:

- Reacting pyridoxine with thiourea or phosphorus pentasulfide in anhydrous ethanol at 60–80°C .

- Purification via recrystallization using ethanol/water mixtures to remove unreacted starting materials.

- Intermediate stability can be monitored using thin-layer chromatography (TLC) or HPLC to detect disulfide byproducts .

- Final purity assessment via elemental analysis (C, H, N, S) and melting point determination .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers indicate structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirm the pyridine ring protons (δ 7.5–8.5 ppm) and mercapto (-SH) proton (δ 1.5–2.5 ppm, broad). The absence of disulfide bonds is critical; unexpected peaks at δ 3.0–4.0 ppm may indicate oxidation .

- IR Spectroscopy : A strong S-H stretch (~2550 cm⁻¹) and pyridine C=N absorption (~1600 cm⁻¹) validate functionality .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z [M+H]+ should match the theoretical molecular weight (±1 Da). Fragmentation patterns help confirm the mercapto group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize disulfide formation during synthesis?

- Methodological Answer :

- Use reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in the reaction medium to stabilize the thiol group .

- Maintain pH <7.0 to protonate the thiolate ion, reducing its reactivity toward oxidation .

- Conduct reactions under nitrogen/argon and use degassed solvents to exclude oxygen .

- Real-time monitoring via Raman spectroscopy or in-situ HPLC can detect early-stage oxidation, allowing immediate adjustments .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., enzyme inhibition) across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control pH, temperature, and buffer composition (e.g., Tris-HCl vs. phosphate buffers may alter ligand-protein interactions) .

- Validate Compound Integrity : Re-test the compound for purity (HPLC ≥98%) and confirm solubility (e.g., DMSO stock solutions prone to precipitation can skew dose-response curves) .

- Statistical Reconciliation : Apply meta-analysis tools to account for variability in cell lines (e.g., HEK293 vs. HeLa) and normalize data using positive/negative controls .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Expose the compound to 40°C/75% relative humidity (ICH guidelines) and monitor via HPLC for degradation products (e.g., disulfides or hydrolyzed pyridine derivatives) .

- Light Sensitivity : Use amber vials and assess photodegradation under UV/visible light (ICH Q1B). LC-MS identifies photo-oxidation byproducts .

- Long-Term Stability : Store aliquots at -20°C and test bioactivity annually using standardized enzyme inhibition assays to correlate chemical stability with functional potency .

Q. What analytical approaches are recommended for detecting trace impurities in this compound, and how are they quantified?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Impurities like pyridoxine (unreacted precursor) or disulfides are quantified against calibrated reference standards .

- Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via signal-to-noise ratios ≥3:1.

- Nuclear Magnetic Resonance (NMR) Diffusion-Ordered Spectroscopy (DOSY) : Differentiates impurities by molecular weight in complex mixtures .

Data Contradiction & Validation

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent Screening : Use a nephelometer to quantify solubility in PBS (pH 7.4), DMSO, and ethanol. Pre-saturate solvents and filter undissolved material before analysis .

- Co-Solvency Approach : For low aqueous solubility, employ hydrotropic agents (e.g., PEG-400) and validate solubility enhancements via UV-Vis spectroscopy at λ_max .

Q. What experimental controls are critical when assessing this compound’s role in redox-sensitive pathways?

- Methodological Answer :

- Include thiol-blocking controls (e.g., N-ethylmaleimide) to confirm that observed effects are mercapto-dependent .

- Use knockdown models (siRNA for target enzymes) to isolate the compound’s mechanism from endogenous thiol pathways .

- Measure intracellular glutathione levels (Ellman’s assay) to account for baseline redox states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。